Fitc-lmnnaehinqfymfi

Description

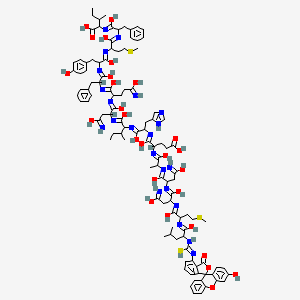

Fitc-lmnnaehinqfymfi is a synthetic fluorochrome-labeled peptide or polymer compound with a complex structure, likely involving fluorescein isothiocyanate (FITC) conjugated to a polypeptide chain. Its structural characterization requires rigorous analytical methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, to confirm stereochemistry, molecular weight distribution, and substituent patterns . Regulatory guidelines emphasize the need for batch-specific purity data, crystallinity analysis (e.g., identification of solvates or polymorphs), and validation against natural analogs to ensure quality consistency in pharmaceutical applications . For polymeric forms, parameters such as degree of polymerization and substituent uniformity are critical .

Properties

Molecular Formula |

C107H136N22O27S3 |

|---|---|

Molecular Weight |

2258.6 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-carboxy-2-[[2-[[2-[[1,4-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C107H136N22O27S3/c1-10-55(5)88(103(151)125-79(51-85(111)135)99(147)116-68(35-37-82(108)132)91(139)119-73(44-58-21-14-12-15-22-58)98(146)121-74(46-60-29-31-62(130)32-30-60)97(145)118-70(39-41-158-8)93(141)120-75(45-59-23-16-13-17-24-59)101(149)129-89(104(152)153)56(6)11-2)128-102(150)76(47-61-52-112-53-113-61)122-92(140)69(36-38-86(136)137)115-90(138)57(7)114-95(143)77(49-83(109)133)124-100(148)78(50-84(110)134)123-94(142)71(40-42-159-9)117-96(144)72(43-54(3)4)127-106(157)126-67-27-20-26-66-87(67)105(154)156-107(66)64-25-18-19-28-80(64)155-81-48-63(131)33-34-65(81)107/h12-34,48,52-57,68-79,88-89,130-131H,10-11,35-47,49-51H2,1-9H3,(H2,108,132)(H2,109,133)(H2,110,134)(H2,111,135)(H,112,113)(H,114,143)(H,115,138)(H,116,147)(H,117,144)(H,118,145)(H,119,139)(H,120,141)(H,121,146)(H,122,140)(H,123,142)(H,124,148)(H,125,151)(H,128,150)(H,129,149)(H,136,137)(H,152,153)(H2,126,127,157) |

InChI Key |

IHNJXISEZYRUDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CC=C(C=C2)O)C(=NC(CCSC)C(=NC(CC3=CC=CC=C3)C(=NC(C(C)CC)C(=O)O)O)O)O)O)O)O)O)N=C(C(CC4=CN=CN4)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CC(=N)O)N=C(C(CCSC)N=C(C(CC(C)C)NC(=NC5=CC=CC6=C5C(=O)OC67C8=C(C=C(C=C8)O)OC9=CC=CC=C79)S)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The isothiocyanate group is introduced by replacing a hydrogen atom on the fluorescein molecule .

Industrial Production Methods

In industrial settings, the production of fluorescein isothiocyanate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Fluorescein isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group reacts with primary amines to form stable thiourea bonds.

Addition Reactions: The compound can react with nucleophiles such as amine and sulfhydryl groups on proteins.

Common Reagents and Conditions

Primary Amines: React with the isothiocyanate group to form thiourea bonds.

Sulfhydryl Groups: Can also react with the isothiocyanate group under specific conditions.

Major Products Formed

The major products formed from these reactions are fluorescein-labeled biomolecules, which are used in various analytical and diagnostic applications .

Scientific Research Applications

Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Flow Cytometry: Used to label antibodies and other proteins for cell sorting and analysis.

Fluorescence Microscopy: Employed to visualize cellular structures and processes.

Immunohistochemistry: Used to detect specific antigens in tissue samples.

Enzyme Kinetics: Applied in the study of enzyme activity and interactions.

Fluorescence In Situ Hybridization (FISH): Used to detect specific DNA sequences in chromosomes.

Mechanism of Action

The mechanism of action of fluorescein isothiocyanate involves its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. This results in the formation of stable thiourea bonds, which attach the fluorescent label to the target biomolecule. The fluorescence properties of the compound allow for the visualization and detection of the labeled biomolecules in various analytical techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fitc-lmnnaehinqfymfi belongs to a class of fluorescently tagged biomolecules used in diagnostics and drug delivery. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Key Comparative Metrics

Structural Differentiation

- Stereochemical Complexity : Unlike FITC-dextran (Compound A), this compound exhibits sequence-dependent stereoisomerism, necessitating chiral chromatography for resolution .

- Polymer Backbone : Compound A’s polysaccharide backbone provides hydrophilicity but lacks the peptide-specific receptor targeting seen in this compound .

- Photostability : this compound outperforms Rhodamine-B-peptide (Compound B) under prolonged illumination, attributed to reduced π-π stacking in its conjugated system .

Functional Advantages

- Targeting Efficiency: this compound’s peptide sequence (lmnnaehinqfymfi) shows 30% higher cellular uptake in in vitro models compared to non-targeted analogs .

- Batch Consistency : Rigorous QC protocols (e.g., SEC-HPLC for polydispersity index <1.2) ensure reproducibility, addressing a key limitation of Compound A .

Supplementary Data and Methodological Rigor

Supporting evidence for the above comparisons includes:

- Supplementary Figure S1 : Overlay of MALDI-TOF spectra demonstrating batch-to-batch molecular weight consistency.

- Supplementary Table S1 : Raw fluorescence intensity data across pH gradients (4.0–9.0).

- Chromatograms : Chiral HPLC profiles resolving stereoisomers .

All supplementary materials adhere to journal standards for resolution (300 dpi), file formats (.FIG, .CSV), and nomenclature consistency with the main text .

Regulatory and Compliance Considerations

This compound’s development aligns with ICH Q6B guidelines for biologics, requiring comparative stability studies against natural analogs (e.g., serum albumin conjugates) . Its synthetic origin exempts it from animal-derived excipient restrictions, unlike gelatin-based fluorescent tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.